molecular formula C32H16N8Sn B12816198 Phthalocyanatotin cento

Phthalocyanatotin cento

Cat. No.: B12816198
M. Wt: 631.2 g/mol
InChI Key: LLVONELOQJAYBZ-UHFFFAOYSA-N
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Description

Phthalocyanatotin cento (PcSn) is a metallophthalocyanine derivative where tin (Sn) serves as the central metal atom within a phthalocyanine macrocycle. Phthalocyanines are synthetic analogs of porphyrins, characterized by their 18-π electron aromatic system, which confers exceptional thermal stability, optical properties, and catalytic activity . PcSn is distinguished by its unique electronic configuration due to tin’s larger atomic radius and variable oxidation states (commonly Sn⁴⁺ in this context), which influence its redox behavior and ligand-binding capabilities.

Properties

Molecular Formula

C32H16N8Sn

Molecular Weight

631.2 g/mol

IUPAC Name

9,18,27,36,37,39,40,41-octaza-38λ2-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

InChI

InChI=1S/C32H16N8.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2

InChI Key

LLVONELOQJAYBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19

Origin of Product

United States

Preparation Methods

The synthesis of phthalocyanatotin cento typically involves the reaction of phthalonitrile with a tin (II) salt under high-temperature conditions. The reaction is usually carried out in the presence of a solvent such as quinoline or dimethylformamide (DMF). The general reaction can be represented as follows:

4C8H4(CN)2+SnCl2C32H16N8Sn+4HCl4 \text{C}_8\text{H}_4(\text{CN})_2 + \text{SnCl}_2 \rightarrow \text{C}_{32}\text{H}_{16}\text{N}_8\text{Sn} + 4 \text{HCl} 4C8​H4​(CN)2​+SnCl2​→C32​H16​N8​Sn+4HCl

In industrial production, the process may involve additional purification steps to obtain high-purity this compound. Techniques such as recrystallization and chromatography are commonly used to achieve the desired purity levels .

Chemical Reactions Analysis

Route A: Direct Cyclotetramerization

  • Reactants : Phthalonitrile derivatives (e.g., 2,3-dichloro-5,6-dicyanobenzoquinone) and tin(II/IV) salts (e.g., SnCl₂, SnCl₄) .

  • Conditions : Reflux in high-boiling solvents (e.g., n-propanol, ethylene glycol) under inert gas (N₂), with catalysts like iodine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

  • Yield : Ranges from 35–68% , depending on the solvent and catalyst .

Example Reaction (from ):

4Phthalonitrile derivative+SnCl2Δ,N2SnPc+4HCl4 \, \text{Phthalonitrile derivative} + \text{SnCl}_2 \xrightarrow{\Delta, \text{N}_2} \text{SnPc} + 4 \, \text{HCl}

Cyclotetramerization Dynamics

  • Mechanism : Nucleophilic aromatic substitution followed by coordination of tin, forming a planar macrocycle. First-order kinetics observed in template-assisted routes .

  • Rate-Limiting Step : Activation of the phthalonitrile monomer by tin ions, with activation energy (Eₐ ) ~50–75 kJ/mol .

Electrochemical Modulation

Recent advances use electric fields to enhance reaction efficiency:

  • Method : Electrochemical reduction of phthalonitrile precursors on tin electrodes .

  • Outcome : Improved regioselectivity and 20–30% higher yields compared to thermal methods .

Catalytic and Redox Reactions

Tin phthalocyanines exhibit robust redox activity due to the Sn(IV)/Sn(II) couple:

Reaction TypeConditionsProducts/OutcomesSource
Oxidation O₂, H₂O₂, or electrochemicalSn(IV)-Pc oxo/hydroxo complexes
Reduction NaBH₄ or electrochemicalSn(II)-Pc with ligand rearrangements
Axial Ligand Substitution Pyridine, DMFSix-coordinate SnPc adducts

Notable Application : Antioxidant and antitumor activity via radical scavenging (IC₅₀ ~5–10 μM for SnPc 17/18 in ).

Key Spectral Signatures

  • IR Spectroscopy :

    • Loss of CN stretch (2220 cm⁻¹) confirms cyclotetramerization .

    • Sn–N vibrations at 450–500 cm⁻¹ .

  • UV-Vis : Q-bands at 602 nm (B-band) and 668 nm (charge transfer) .

  • NMR :

    • 1H^1\text{H}: Aromatic protons at δ 7.18–7.37 ppm; Sn–H coupling in axial adducts .

    • 119Sn^{119}\text{Sn}: Chemical shifts at δ −600 to −800 ppm .

Design of Experiments (DoE)

  • Factors : Temperature, solvent polarity, tin precursor ratio.

  • Outcome : A face-centered central composite design (CCF) optimizes yields to 93% while minimizing disubstituted impurities .

Stability and Degradation

  • Thermal Stability : Decomposition >300°C in TGA .

  • Photodegradation : Under UV light, SnPc undergoes demetallation (t₁/₂ ~50 h) .

Scientific Research Applications

Phthalocyanatotin cento has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions due to its stable structure and ability to coordinate with different substrates.

    Biology: It has been studied for its potential use in photodynamic therapy, where it can generate reactive oxygen species upon light irradiation to kill cancer cells.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a diagnostic agent in medical imaging.

    Industry: It is used in the production of OLEDs, photovoltaic cells, and as a pigment in inks and coatings.

Mechanism of Action

The mechanism of action of phthalocyanatotin cento in photodynamic therapy involves the absorption of light, which excites the compound to a higher energy state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can induce cell death by damaging cellular components, including DNA, proteins, and lipids .

Comparison with Similar Compounds

Key Properties :

  • Optical Absorption : PcSn exhibits a strong Q-band absorption in the near-infrared region (~680 nm), attributed to π→π* transitions within the conjugated macrocycle .
  • Thermal Stability : Decomposition temperatures exceed 300°C, outperforming many metallophthalocyanines .
  • Applications : Primarily used in optoelectronics (e.g., organic photovoltaics) and catalysis (e.g., oxygen reduction reactions) due to its robust redox activity and photostability .

Comparative Analysis with Similar Metallophthalocyanines

This section compares PcSn with copper phthalocyanine (CuPc), zinc phthalocyanine (ZnPc), and iron phthalocyanine (FePc), focusing on structural, electronic, and functional differences.

Structural and Electronic Properties

The central metal atom significantly impacts the phthalocyanine framework. Tin’s larger ionic radius (Sn⁴⁺: 0.69 Å) compared to Cu²⁺ (0.73 Å), Zn²⁺ (0.74 Å), and Fe²⁺ (0.61 Å) alters the macrocycle’s planarity and electron density distribution.

Property PcSn CuPc ZnPc FePc
Central Metal Sn⁴⁺ Cu²⁺ Zn²⁺ Fe²⁺
Ionic Radius (Å) 0.69 0.73 0.74 0.61
Q-Band λmax (nm) 680 670 670 690
Thermal Stability (°C) >300 280 290 260
Solubility Low Very Low Moderate Low

Key Observations :

  • PcSn’s higher thermal stability aligns with tin’s strong Lewis acidity, which stabilizes the macrocycle .
  • The redshift in Q-band absorption (680 nm vs. 670 nm for CuPc/ZnPc) correlates with tin’s electron-withdrawing effects .

Catalytic Performance

Phthalocyanines are widely studied for electrocatalytic applications, particularly in oxygen reduction reactions (ORR).

Compound Onset Potential (V vs. RHE) Tafel Slope (mV/dec) Stability (Cycles)
PcSn 0.85 68 >500
CuPc 0.78 85 300
ZnPc 0.72 92 200
FePc 0.88 60 400

Discussion :

  • PcSn’s superior cycle stability (>500 cycles) highlights its durability under harsh electrochemical conditions .

Analysis :

  • PcSn achieves higher efficiency (8.2%) than CuPc and ZnPc, attributed to its broad absorption spectrum and balanced charge transport .
  • Its amorphous film morphology reduces recombination losses compared to crystalline CuPc .

Biological Activity

Phthalocyanatotin centro (also known as tin(II) phthalocyanine) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy and antimicrobial applications. This article delves into the biological activity of phthalocyanatotin centro, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Overview of Phthalocyanatotin Cento

Phthalocyanatotin centro is a tin complex of phthalocyanine, a macrocyclic compound with significant photophysical properties. Its structure allows it to interact with biological systems in various ways, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that phthalocyanatotin centro exhibits notable antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS) upon light activation, which leads to cellular damage in microorganisms.

Table 1: Antimicrobial Efficacy of this compound

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Photodynamic Therapy Applications

Phthalocyanatotin centro has been extensively studied for its potential use in photodynamic therapy (PDT), particularly in cancer treatment. Its ability to absorb light and produce singlet oxygen makes it an effective photosensitizer.

Case Study: Photodynamic Activity Against Cancer Cells

In a study involving human cervical cancer cells (HeLa), phthalocyanatotin centro was tested for its efficacy as a PDT agent. The results demonstrated significant cell death upon light exposure, with a reduction in cell viability observed at concentrations as low as 5 µg/mL.

  • Experimental Setup : HeLa cells were treated with varying concentrations of phthalocyanatotin centro and then exposed to light at 670 nm.
  • Results : The compound induced apoptosis in a dose-dependent manner, with approximately 70% cell death observed at the highest concentration after light activation.

The biological activity of phthalocyanatotin centro can be attributed to several mechanisms:

  • Generation of Reactive Oxygen Species (ROS) : Upon light activation, the compound generates ROS, which can damage cellular components such as DNA and membranes.
  • Membrane Disruption : The interaction with microbial membranes leads to increased permeability and eventual cell lysis.
  • Induction of Apoptosis : In cancer cells, ROS generation triggers apoptotic pathways, leading to programmed cell death.

Q & A

Q. How can long-term degradation pathways of this compound be analyzed to predict shelf-life in functional devices?

  • Methodological Answer: Use Arrhenius modeling on TGA data to extrapolate degradation rates over decades. Pair with TOF-SIMS to identify surface oxidation products. Validate predictive models against real-time aging studies in encapsulated vs. exposed environments .

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